Pyridin-3-yl 4-methylbenzene-1-sulfonate

Description

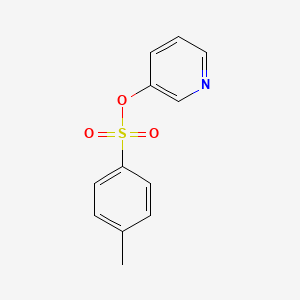

Pyridin-3-yl 4-methylbenzene-1-sulfonate is a sulfonate ester featuring a pyridin-3-yl group linked via an oxygen atom to a 4-methylbenzenesulfonate moiety. This compound is structurally significant due to its dual aromatic systems (pyridine and toluene sulfonate), which confer unique electronic and steric properties. Such sulfonate esters are often synthesized via nucleophilic substitution reactions between sulfonyl chlorides and hydroxyl-containing substrates under controlled conditions, as exemplified in analogous synthetic protocols .

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

pyridin-3-yl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)16-11-3-2-8-13-9-11/h2-9H,1H3 |

InChI Key |

UWCKDPIKJXCITH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-yl 4-methylbenzene-1-sulfonate is typically synthesized by reacting pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Pyridine+p-Toluenesulfonic Acid→Pyridin-3-yl 4-methylbenzene-1-sulfonate

The reaction is usually conducted in an organic solvent such as methanol or dichloromethane, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, primarily serving as an acid catalyst. Some of the common reactions include:

Acetalization: Catalyzes the formation of acetals from aldehydes and alcohols.

Silylation: Facilitates the protection of hydroxyl groups by converting them into silyl ethers.

Hydrolysis: Promotes the hydrolysis of esters and amides.

Common Reagents and Conditions

The compound is often used in conjunction with reagents such as methanol, dichloromethane, and other organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal catalytic activity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example, in acetalization reactions, the major products are acetals, while in silylation reactions, the products are silyl ethers .

Scientific Research Applications

Pyridin-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a catalyst in various organic reactions to improve reaction rates and yields.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Utilized in the preparation of advanced materials and polymers.

Biochemistry: Applied in the modification of biomolecules and the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of pyridin-3-yl 4-methylbenzene-1-sulfonate involves its role as an acid catalyst. The compound donates a proton to the reactants, thereby increasing the electrophilicity of the reaction intermediates and facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of Pyridin-3-yl 4-methylbenzene-1-sulfonate with structurally related compounds is summarized below:

Key Differences and Implications

- Chemical Reactivity: this compound is an ester, rendering it more hydrolytically stable than ionic sulfonate salts like 2-aminoanilinium 4-methylbenzenesulfonate. However, it is less stable than carbamate-protected analogues (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) under basic conditions .

- Solubility: The ionic nature of 2-aminoanilinium 4-methylbenzenesulfonate grants it high aqueous solubility, whereas this compound’s solubility depends on the balance between its hydrophobic methyl group and polar sulfonate ester .

- Biological Interactions : The pyridazine-based sulfonate (7a) contains a sulfonamide group, which may enhance binding to biological targets (e.g., enzymes) compared to the simpler pyridin-3-yl sulfonate ester .

Stability and Handling

In contrast, ionic sulfonates (e.g., 2-aminoanilinium salts) are more stable in aqueous media but may degrade under oxidative conditions . Safety protocols for handling (e.g., eye protection, gloves) align with those for tert-butyl carbamate derivatives, which are air-sensitive and require inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.